molecular formula C18H25N3O4S B2875192 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide CAS No. 896264-47-4

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide

Cat. No.: B2875192
CAS No.: 896264-47-4
M. Wt: 379.48
InChI Key: YJNMEZCGFBCFOY-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a benzenesulfonyl group at the 1-position and a methyl group at the 2-position, which is further linked to an ethanediamide (oxamide) bridge. The cyclopentyl group attached to the terminal nitrogen of the ethanediamide contributes to its lipophilic profile. The benzenesulfonyl group may enhance metabolic stability, while the oxamide linker could facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c22-17(18(23)20-14-7-4-5-8-14)19-13-15-9-6-12-21(15)26(24,25)16-10-2-1-3-11-16/h1-3,10-11,14-15H,4-9,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNMEZCGFBCFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via cyclization reactions. Two predominant methods are employed:

Ketone-Amine Cyclization

A ketone (e.g., 4-piperidone) reacts with a primary amine (e.g., benzylamine) under acidic or basic conditions to form the pyrrolidine ring. For example, heating 4-piperidone with benzylamine in acetic acid at 80°C for 12 hours yields a substituted pyrrolidine intermediate.

Optimization Parameters:
Parameter Condition Yield (%)
Temperature 80°C 78
Catalyst Acetic acid -
Reaction Time 12 hours -

Reductive Amination

Alternatively, reductive amination of γ-keto esters with ammonia or amines using sodium cyanoborohydride (NaBH₃CN) in methanol produces pyrrolidine derivatives. This method offers superior stereochemical control.

Benzenesulfonyl Group Introduction

Sulfonylation of the pyrrolidine nitrogen is achieved using benzenesulfonyl chloride under basic conditions.

Standard Sulfonylation Protocol

  • Reagents : Benzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0°C to room temperature, 4–6 hours
  • Yield : 85–90%
Comparative Solvent Study:
Solvent Reaction Time (h) Yield (%)
Dichloromethane 4 89
Tetrahydrofuran 6 82
Acetonitrile 8 75

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 minutes) in DCM with triethylamine accelerates the reaction, achieving 92% yield while reducing side product formation.

Ethanediamide Linkage Formation

The ethanediamide bridge is constructed via coupling between the sulfonylated pyrrolidine and cyclopentylamine.

Oxalyl Chloride-Mediated Coupling

  • Step 1 : Activation of the carboxylic acid (from pyrrolidine intermediate) with oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours.
  • Step 2 : Reaction with cyclopentylamine (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 12 hours.
Reagent Role Equivalence
Oxalyl chloride Carboxylic acid activation 1.5
Cyclopentylamine Nucleophile 1.1
DIPEA Base 2.0
Yield Optimization:
Temperature (°C) Time (h) Yield (%)
0 → 25 12 88
25 8 83

Solid-Phase Synthesis

Immobilizing the pyrrolidine intermediate on Wang resin enables iterative coupling with cyclopentylamine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent. This method achieves 94% purity after cleavage.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and catalytic methods are prioritized:

Continuous Flow Sulfonylation

  • Reactor Type : Microfluidic tubular reactor
  • Conditions : 50°C, residence time 10 minutes
  • Throughput : 5 kg/day
  • Purity : 99.2%

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Jacobsen’s catalyst) induce enantioselectivity during pyrrolidine formation, producing the (R)-enantiomer with 98% enantiomeric excess (ee).

Analytical Validation

Final product characterization employs:

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient)
  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.0 Hz, 2H), 3.65–3.55 (m, 2H)
  • MS : m/z 379.5 [M+H]⁺

Challenges and Mitigation Strategies

Challenge Solution
Epimerization during coupling Low-temperature reactions
Sulfonyl chloride hydrolysis Anhydrous conditions
Cyclopentylamine volatility Slow addition via syringe pump

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Containing Derivatives

a. (S)-4-(8-Amino-3-(1-(But-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide ()

  • Structural Similarities : Both compounds feature a pyrrolidine ring.
  • Key Differences: The patent compound substitutes the pyrrolidine with a but-2-ynoyl group (an alkyne), whereas the target compound uses a benzenesulfonyl group. The alkyne may confer distinct reactivity or metabolic pathways. The patent compound includes an imidazo[1,5-a]pyrazin heterocycle and a pyridinylbenzamide moiety, which are absent in the target. These groups likely enhance binding to kinase targets.
  • Functional Implications: The benzenesulfonyl group in the target compound may improve solubility in nonpolar environments compared to the alkyne, though this could reduce aqueous solubility.

b. (R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone ()

  • Structural Similarities : Both incorporate a pyrrolidine ring.
  • Key Differences: The hydroxypyrrolidine substituent in this compound increases hydrophilicity, contrasting with the hydrophobic benzenesulfonyl group in the target.
  • Functional Implications : The hydroxyl group in the comparator may enhance solubility but reduce membrane permeability compared to the target’s benzenesulfonyl group. The ethanediamide linker could improve binding affinity to proteins with polar active sites .
Sulfonyl- and Amide-Containing Compounds

a. N-{[1-(tert-butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea (K10, )

  • Structural Similarities : Both contain sulfonyl/amide-like groups (thiourea vs. ethanediamide).
  • Key Differences :
    • K10 uses a thiourea linker and an indole ring, whereas the target employs an ethanediamide bridge and pyrrolidine.
    • The tert-butoxycarbonyl (Boc) group in K10 is a polar protecting group, unlike the benzenesulfonyl group.
  • The Boc group in K10 is more labile under acidic conditions compared to the stable benzenesulfonyl group .

b. Benzathine Benzylpenicillin ()

  • Structural Similarities : Both include an ethanediamine-derived moiety (benzathine vs. ethanediamide).
  • Key Differences :
    • Benzathine benzylpenicillin is a β-lactam antibiotic salt with a dibenzylethylenediamine component, while the target is a neutral small molecule.
    • The target’s cyclopentyl group introduces steric bulk absent in the penicillin derivative.
  • Functional Implications : The ionic nature of benzathine benzylpenicillin ensures high aqueous solubility, whereas the target’s lipophilic cyclopentyl group may favor tissue penetration but hinder solubility .

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide, with the CAS number 887219-31-0, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and cytotoxic effects, supported by relevant research findings and data tables.

  • Molecular Formula : C23H29N3O6S
  • Molecular Weight : 475.6 g/mol
  • Structure : The compound features a pyrrolidine ring and a benzenesulfonyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzenesulfonamide have shown promising results against various bacterial strains.

  • In Vitro Studies :
    • A study evaluating the antibacterial activity of related compounds demonstrated that they exhibited significant effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of bacterial DNA synthesis, leading to cell death. This is achieved through the generation of reactive species that damage DNA .

Cytotoxicity

The cytotoxic effects of this compound have also been explored:

  • Cell Line Studies : Research involving mouse fibroblast L929 cells assessed the cytotoxicity of the compound. The results indicated that while exhibiting antibacterial properties, the compound maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Research Findings

StudyCompoundTargetMIC (µg/mL)Notes
1This compoundStaphylococcus aureus44Effective at low concentrations
2Related benzenesulfonamide derivativeBacillus subtilis180Non-cytotoxic at therapeutic doses
3Nitroimidazole hybridsVarious Gram-negative bacteria6Higher efficacy compared to reference drugs

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Antimycobacterial Activity : A study demonstrated that certain derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
  • Resistance Mechanisms : Investigations into resistance mechanisms have found that certain bacteria exhibit reduced susceptibility to conventional antibiotics, underscoring the need for novel compounds like this compound .

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